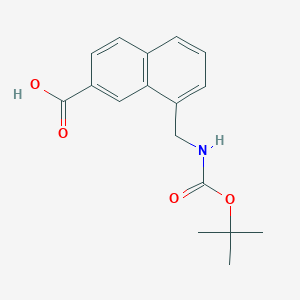

Acide 8-aminométhyl-2-naphtöïque N-(BOC)

Vue d'ensemble

Description

“N-(BOC)-8-aminomethyl-2-naphthoic acid” is a compound that contains a BOC (tert-butyloxycarbonyl) group. The BOC group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The formation of BOC-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The BOC group is stable towards most nucleophiles and bases .

Chemical Reactions Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Applications De Recherche Scientifique

Synthèse de peptides et déprotection Boc

Le groupe tert-butyloxycarbonyle (Boc) est un groupe protecteur d'amine largement utilisé en chimie organique synthétique et en synthèse peptidique. Les méthodes traditionnelles de déprotection Boc présentent des inconvénients, tels que l'acidité élevée, les réactifs coûteux et les solvants nocifs. Cependant, une méthode efficace et durable utilisant un solvant eutectique profond (DES) de chlorure de choline/acide p-toluènesulfonique a été développée. Cette approche permet la déprotection de divers dérivés N-Boc avec des rendements excellents, offrant des avantages en termes de respect de l'environnement, de simplicité et de temps de réaction courts .

Synthèse d'amides par transformation médiée par les isocyanates

L'acide 8-aminométhyl-2-naphtöïque N-(BOC) peut être utilisé pour des réactions d'amidation pratiques en un seul pot. Les isocyanates générés in situ facilitent la transformation des amines protégées par N-Alloc-, N-Boc- et N-Cbz- en amides. Cette méthode est simple et applicable à la synthèse de diverses amides .

Capteurs fluorescents

La combinaison de l'acide boronique avec d'autres groupes fonctionnels peut conduire à des capteurs fluorescents. Par exemple, un capteur combinant l'acide boronique et le pyrène a été étudié pour la détection du catéchol et de ses dérivés aminés (tels que la dopamine, la DOPA et la DOPAC) .

Protection Boc écologique et respectueuse de l'environnement

L'acide 8-aminométhyl-2-naphtöïque N-(BOC) peut servir de substrat pour la protection Boc. Une voie écologique et respectueuse de l'environnement implique une protection Boc presque quantitative de diverses amines aliphatiques et aromatiques, acides aminés et alcools aminés. Cette méthode est sans catalyseur ni solvant, fonctionnant dans des conditions douces .

Mécanisme D'action

Target of Action

The primary target of N-(BOC)-8-aminomethyl-2-naphthoic acid is the amine group. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .

Mode of Action

The Boc group interacts with its target, the amine group, by forming a carbamate. This interaction results in the protection of the amine group, preventing it from reacting with other compounds during synthesis . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The addition and removal of the Boc group are key steps in the biochemical pathways involving N-(BOC)-8-aminomethyl-2-naphthoic acid. These processes allow for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups . The Boc group is stable towards most nucleophiles and bases, making it an important tool in organic synthesis .

Pharmacokinetics

The boc group is known to be stable and resistant to many chemical reactions, which could potentially enhance the bioavailability of the compound .

Result of Action

The primary result of the action of N-(BOC)-8-aminomethyl-2-naphthoic acid is the protection of the amine group. This protection allows for the selective formation of bonds during synthesis, enhancing the efficiency and effectiveness of the process . The removal of the Boc group then allows the amine group to participate in subsequent reactions .

Action Environment

The action of N-(BOC)-8-aminomethyl-2-naphthoic acid can be influenced by various environmental factors. For instance, the addition and removal of the Boc group can be conducted under either aqueous or anhydrous conditions . The temperature and pH of the environment can also affect the stability of the Boc group and its ability to protect the amine group .

Orientations Futures

The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate . This method could potentially be applied to the synthesis of “N-(BOC)-8-aminomethyl-2-naphthoic acid” and other similar compounds in the future.

Analyse Biochimique

Biochemical Properties

The N-(BOC)-8-aminomethyl-2-naphthoic acid is involved in various biochemical reactions. The BOC group in the compound serves as a protecting group for amines in organic synthesis . This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group is stable towards most nucleophiles and bases .

Cellular Effects

The BOC group’s role in protecting amines suggests that it may influence cellular processes involving amines .

Molecular Mechanism

The molecular mechanism of N-(BOC)-8-aminomethyl-2-naphthoic acid primarily involves the BOC group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group is stable towards most nucleophiles and bases .

Temporal Effects in Laboratory Settings

The BOC group’s stability towards most nucleophiles and bases suggests that it may have long-term stability .

Propriétés

IUPAC Name |

8-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-10-13-6-4-5-11-7-8-12(15(19)20)9-14(11)13/h4-9H,10H2,1-3H3,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKZUUVLCJHIJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2414443.png)

![2-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2414448.png)

![5-(5-{[(4-Methylbenzyl)thio]methyl}-2-furyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2414451.png)

![3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2414456.png)

![4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2414458.png)

![(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(4-methylphenyl)ethenesulfonamide](/img/structure/B2414459.png)

![2-fluoro-N-(4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)pyridine-4-carboxamide](/img/structure/B2414460.png)

![Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate](/img/structure/B2414461.png)

![(E)-N-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide](/img/structure/B2414464.png)